2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(6-methyl-1,3-benzothiazol-2-yl)acetamide
Description
2-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(6-methyl-1,3-benzothiazol-2-yl)acetamide is a hybrid molecule combining a phthalimide moiety and a 6-methyl-benzothiazole group linked via an acetamide bridge. Its synthesis typically involves reacting phthalimidoacetyl chloride derivatives with 6-methyl-1,3-benzothiazol-2-amine under reflux conditions in solvents like 1,4-dioxane (). The compound’s structure is characterized by spectroscopic methods (IR, NMR, MS) and elemental analysis, with a melting point of 208–212°C and IR peaks at 1773, 1719, 1693, and 1635 cm⁻¹, indicative of carbonyl and amide functionalities (). The phthalimide group contributes to electron-withdrawing properties, while the benzothiazole domain enhances hydrophobicity, making it a candidate for bioactive applications ().
Properties
IUPAC Name |
2-(1,3-dioxoisoindol-2-yl)-N-(6-methyl-1,3-benzothiazol-2-yl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13N3O3S/c1-10-6-7-13-14(8-10)25-18(19-13)20-15(22)9-21-16(23)11-4-2-3-5-12(11)17(21)24/h2-8H,9H2,1H3,(H,19,20,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXCHURGDCRRVFS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(S2)NC(=O)CN3C(=O)C4=CC=CC=C4C3=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13N3O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(6-methyl-1,3-benzothiazol-2-yl)acetamide is a synthetic organic molecule that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.
Structure
The compound's structure can be represented as follows:
- IUPAC Name : this compound
- Molecular Formula : CHNOS
Physical Properties
| Property | Value |
|---|---|
| Molecular Weight | 298.35 g/mol |
| Melting Point | Not available |
| Solubility | Soluble in DMSO, ethanol |
Research indicates that this compound exhibits a range of biological activities primarily through the following mechanisms:
- Antimicrobial Activity : The compound has shown effectiveness against various bacterial strains. In vitro studies demonstrate its potential to inhibit the growth of both Gram-positive and Gram-negative bacteria.
- Anticancer Properties : Preliminary studies suggest that it may induce apoptosis in cancer cells. It has been tested against several cancer cell lines, including breast (MCF-7), colon (HCT116), and lung (A549) cancer cells.
- Anti-inflammatory Effects : The compound may modulate inflammatory pathways, potentially reducing cytokine release and inflammation in various models.
Antimicrobial Activity
A study published in MDPI highlighted the antimicrobial efficacy of various derivatives related to this compound. The minimal inhibitory concentration (MIC) against Staphylococcus aureus was reported to be as low as 12.5 μg/mL, indicating significant antibacterial potential .
Anticancer Activity
In a recent investigation into the anticancer properties of related compounds, it was found that derivatives of benzothiazole exhibited potent antiproliferative effects on human cancer cell lines. The compound was assessed for its ability to inhibit cell proliferation and induce apoptosis in MCF-7 cells, with IC values in the low micromolar range .
Toxicity Profile
The toxicity profile of the compound has also been evaluated. According to PubChem data, it is classified as harmful if swallowed or in contact with skin . Further studies are necessary to establish a comprehensive safety profile.
Scientific Research Applications
Chemical Properties and Structure
The molecular formula of this compound is with a molecular weight of approximately 366.44 g/mol. The structure features a benzothiazole moiety and an isoindole derivative, contributing to its biological activity.
Enzyme Inhibition
One of the primary applications of this compound lies in its ability to inhibit specific enzymes that are crucial in various biological processes:
- Acetylcholinesterase Inhibition : This compound has shown potential as an inhibitor of acetylcholinesterase (AChE), an enzyme that breaks down the neurotransmitter acetylcholine. Inhibition of AChE can enhance cholinergic transmission, which is beneficial in treating conditions such as Alzheimer's disease .
- α-Glucosidase Inhibition : The compound has also been evaluated for its inhibitory effects on α-glucosidase. This enzyme plays a significant role in carbohydrate digestion; thus, its inhibition can be advantageous for managing Type 2 diabetes mellitus by reducing postprandial glucose levels .
Neuroprotective Effects
Recent studies have investigated the neuroprotective properties of compounds similar to 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(6-methyl-1,3-benzothiazol-2-yl)acetamide. These compounds have demonstrated promising results in reducing oxidative stress and inflammation in neuronal cells, suggesting their potential use in treating neurodegenerative diseases such as Parkinson's and Alzheimer's .
Case Study 1: Synthesis and Evaluation
A study synthesized a series of derivatives based on the benzothiazole and isoindole frameworks, including the target compound. These derivatives were tested for their biological activities against AChE and α-glucosidase. The results indicated that several compounds exhibited significant inhibitory activity, supporting their potential as therapeutic agents for cognitive disorders and diabetes management .
Case Study 2: Molecular Docking Studies
Molecular docking studies have been conducted to understand the binding interactions between this compound and target enzymes like AChE and α-glucosidase. These studies revealed favorable binding affinities and interactions that correlate with the observed biological activity, providing insights for further optimization of the compound .
Data Table: Summary of Biological Activities
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Variations
The target compound’s structural analogs differ in substituents on the benzothiazole, acetamide linker, or phthalimide groups. Key examples include:
- Substituent Impact: 6-Methyl vs. 6-Fluoro (Benzothiazole): The methyl group in the target compound enhances metabolic stability compared to electron-withdrawing fluoro groups, which may improve receptor binding in CNS applications (). Thiazole vs. Adamantyl vs. Phthalimide: Adamantyl substituents () introduce steric bulk, affecting solubility but improving membrane penetration.
Physicochemical Properties
- Thermal Stability : The target compound’s higher melting point compared to adamantyl derivatives () suggests stronger intermolecular H-bonding from the phthalimide moiety.
Q & A
Q. Basic Research Focus
- Multi-Technique Validation : Combine H/C NMR, IR, and mass spectrometry to cross-validate functional groups (e.g., benzothiazole C-S stretch at ~1267 cm⁻¹) .
- X-ray Crystallography : Resolves ambiguities in stereochemistry, as demonstrated for structurally related benzothiazole-acetamides with triclinic crystal systems .
Advanced Consideration
Use computational methods (DFT calculations) to predict NMR chemical shifts and compare with experimental data, resolving discrepancies in isoindole or benzothiazole proton environments .
What methodological approaches are used to study the compound’s biological activity in enzyme inhibition assays?
Q. Basic Research Focus
- In Vitro Enzyme Assays : Test inhibition of kinases or proteases using fluorogenic substrates (e.g., ATPase activity assays for benzothiazole derivatives) .
- Dose-Response Curves : Determine IC₅₀ values under controlled pH and temperature to assess potency .
Advanced Consideration
Employ surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify binding affinities with target enzymes, elucidating thermodynamic drivers of inhibition .
How does the compound’s structural features (e.g., phthalimide-benzothiazole linkage) influence its pharmacokinetic properties?
Q. Basic Research Focus
- LogP Analysis : The phthalimide group increases hydrophobicity (predicted logP ~3.2), impacting membrane permeability .
- Metabolic Stability : Assess susceptibility to cytochrome P450-mediated oxidation using liver microsome assays .
Advanced Consideration
Perform molecular dynamics simulations to study the compound’s interaction with blood-brain barrier transporters, predicting CNS bioavailability .
What strategies are effective in elucidating the mechanism of action for this compound in anticancer studies?
Q. Basic Research Focus
- Apoptosis Assays : Use flow cytometry (Annexin V/PI staining) to detect programmed cell death in cancer cell lines .
- Western Blotting : Evaluate modulation of apoptotic markers (e.g., Bcl-2, caspase-3) .
Advanced Consideration
Apply CRISPR-Cas9 gene editing to knockout putative targets (e.g., kinases), validating specificity in isogenic cell models .
How can structure-activity relationship (SAR) studies be designed for derivatives of this compound?
Q. Basic Research Focus
- Functional Group Substitution : Synthesize analogs with varied substituents (e.g., halogens, methyl groups) on the benzothiazole or isoindole rings .
- Biological Screening : Test derivatives against a panel of cancer cell lines (e.g., MCF-7, HeLa) to correlate structural changes with potency .
Advanced Consideration
Use 3D-QSAR models (e.g., CoMFA/CoMSIA) to predict activity cliffs and prioritize synthetic targets .
What analytical techniques are recommended for detecting degradation products under varying pH conditions?
Q. Basic Research Focus
- HPLC-MS/MS : Identify hydrolytic degradation products (e.g., cleavage of the acetamide bond) at pH 1–13 .
- Forced Degradation Studies : Expose the compound to oxidative (H₂O₂), thermal (40–60°C), and photolytic stress .
Advanced Consideration
Apply NMR-based metabolomics to track degradation pathways and quantify reactive intermediates .
How can molecular docking studies be validated for this compound’s interaction with protein targets?
Q. Basic Research Focus
- Crystal Structure Alignment : Compare docking poses (e.g., AutoDock Vina) with X-ray structures of related benzothiazole-protein complexes .
- Mutagenesis Studies : Validate predicted binding residues (e.g., catalytic lysine or aspartate) via site-directed mutagenesis .
Advanced Consideration
Combine docking with molecular dynamics simulations (100 ns trajectories) to assess binding mode stability and entropy contributions .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
